METHYL 4-{[(PHENYLCARBAMOYL)AMINO]METHYL}PIPERIDINE-1-CARBOXYLATE
Description
METHYL 4-{[(PHENYLCARBAMOYL)AMINO]METHYL}PIPERIDINE-1-CARBOXYLATE is a piperidine-based compound featuring a methyl ester at the 1-position and a phenylcarbamoylamino methyl group at the 4-position. This structure confers unique physicochemical and pharmacological properties, making it a candidate for pharmaceutical intermediates or bioactive molecules. Its phenylcarbamoyl moiety may enhance target binding affinity, while the methyl ester improves membrane permeability.
Properties
IUPAC Name |
methyl 4-[(phenylcarbamoylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-21-15(20)18-9-7-12(8-10-18)11-16-14(19)17-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHKSFNXYFBOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(PHENYLCARBAMOYL)AMINO]METHYL}PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds.
Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the piperidine derivative with phenyl isocyanate under controlled conditions to form the phenylcarbamoyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(PHENYLCARBAMOYL)AMINO]METHYL}PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamoyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 4-{[(PHENYLCARBAMOYL)AMINO]METHYL}PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 4-{[(PHENYLCARBAMOYL)AMINO]METHYL}PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl group can interact with enzymes or receptors, modulating their activity. Additionally, the piperidine ring can enhance the compound’s binding affinity to its targets, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core Structure: Piperidine ring with methyl ester (1-position) and phenylcarbamoylamino methyl group (4-position).
- Key Functional Groups: Methyl ester (enhances lipophilicity).
Analog 1: 4-(PHENYLAMINO)-1-(PHENYLMETHYL)-4-PIPERIDINE CARBOXYLIC ACID HYDROCHLORIDE
- Core Structure : Piperidine with carboxylic acid (4-position) and benzyl group (1-position).
- Key Differences :
Analog 2: BENZYL 4-(N-METHOXY-N-METHYLCARBAMOYL)PIPERIDINE-1-CARBOXYLATE
- Core Structure : Piperidine with benzyl ester (1-position) and methoxy-methyl carbamoyl group (4-position).
- phenylcarbamoyl in the target compound. Benzyl ester (higher molecular weight: 306.36 g/mol) vs. methyl ester .
Analog 3: METHYL 4-AMINOMETHYL-1-BOC-PIPERIDINE-4-CARBOXYLATE
- Core Structure: Piperidine with Boc-protected amine (1-position) and aminomethyl group (4-position).
- Key Differences: Boc group (protects amine during synthesis, requires deprotection) vs. methyl ester. Aminomethyl (polar, reactive) vs. phenylcarbamoylamino methyl .
Analog 4: METHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE
- Core Structure : Piperidine with benzyl group (1-position) and methyl ester (4-position).
- Key Differences: No phenylcarbamoyl substituent (simpler structure, lower molecular weight). Benzyl group (increases lipophilicity) .
Physicochemical Properties
Biological Activity
Methyl 4-{[(phenylcarbamoyl)aminomethyl]piperidine-1-carboxylate} is a compound of interest due to its potential biological activities, particularly as a monoamine neurotransmitter re-uptake inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H24N4O2
- Molecular Weight : 288.39 g/mol
- IUPAC Name : Methyl 4-{[(phenylcarbamoyl)aminomethyl]piperidine-1-carboxylate}
The compound features a piperidine ring, which is known for its role in various pharmacological activities, including interactions with neurotransmitter systems.
Methyl 4-{[(phenylcarbamoyl)aminomethyl]piperidine-1-carboxylate} primarily functions as a monoamine reuptake inhibitor . This mechanism is crucial in modulating neurotransmitter levels in the synaptic cleft, thereby influencing mood and cognitive functions.
In Vitro Studies
-
Neurotransmitter Reuptake Inhibition :
- Research indicates that derivatives of piperidine, including methyl 4-{[(phenylcarbamoyl)aminomethyl]piperidine-1-carboxylate}, exhibit significant inhibition of serotonin and norepinephrine reuptake. This action suggests potential therapeutic applications in treating depression and anxiety disorders .
- Cell Viability Assays :
- Binding Affinity :
Case Studies
Several studies have highlighted the effectiveness of similar piperidine derivatives in clinical settings:
- A study involving a series of piperidine derivatives demonstrated that compounds with structural similarities to methyl 4-{[(phenylcarbamoyl)aminomethyl]piperidine-1-carboxylate} exhibited significant antidepressant-like effects in animal models .
- Another case study reported the synthesis and biological evaluation of related compounds, which showed enhanced activity against certain cancer cell lines, suggesting potential anti-cancer properties alongside their neuropharmacological effects .
Research Findings
Q & A
Q. What synthetic strategies are optimal for preparing METHYL 4-{[(PHENYLCARBAMOYL)AMINO]METHYL}PIPERIDINE-1-CARBOXYLATE, and how can reaction yields be improved?
Methodological Answer:
- Route Design : Start with a piperidine carboxylate scaffold and introduce the phenylcarbamoyl amino methyl group via nucleophilic substitution or coupling reactions. For example, cyclocondensation methods using carbodiimides or urea derivatives (as in related piperidine-carboxylate syntheses) can be adapted .
- Yield Optimization : Use catalysts like HOBt (Hydroxybenzotriazole) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency. Monitor reaction progress via TLC or HPLC.
- Purification : Employ column chromatography with gradients of chloroform:methanol (3:1 v/v) to isolate the compound, followed by recrystallization from diethyl ether or ethanol .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR : Use - and -NMR to verify piperidine ring conformation, methyl carbamate signals (~3.7 ppm for OCH), and phenylcarbamoyl NH protons (~8.5 ppm) .
- IR Spectroscopy : Confirm the presence of carbamate (C=O stretch at ~1700 cm) and urea (N–H stretch at ~3300 cm) functional groups.
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (CHNO) with minimal fragmentation.
Advanced Research Questions
Q. How can researchers resolve contradictions in observed biological activity (e.g., cytotoxicity vs. inactivity) across cell lines?
Methodological Answer:
- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., HEK-293, HeLa) to identify concentration-dependent effects.
- Mechanistic Profiling : Use RNA-seq or proteomics to assess differential expression of targets like kinases or apoptosis regulators.
- Control Experiments : Rule out solvent toxicity (e.g., DMSO) and confirm compound stability in cell culture media using LC-MS .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor binding pockets. Prioritize piperidine and carbamate groups as key pharmacophores.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energy (MM-PBSA/GBSA).
- QSAR Modeling : Train models on datasets of piperidine derivatives to predict bioavailability and blood-brain barrier penetration .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine X-ray crystallography (if crystalline) with - HMBC NMR to resolve ambiguities in urea linkage connectivity.
- Theoretical Calculations : Perform DFT (Density Functional Theory) at the B3LYP/6-31G(d) level to predict -NMR shifts and compare with experimental data .
Safety and Handling
Q. What safety protocols are critical when handling this compound in vitro?
Methodological Answer:
- PPE : Use nitrile gloves, tight-sealing goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of airborne particles.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with institutional guidelines .
Data Analysis and Reporting
Q. How can researchers statistically validate low reproducibility in biological assays?
Methodological Answer:
- Power Analysis : Predefine sample sizes (n ≥ 3) using tools like G*Power to ensure adequate statistical power.
- Blinded Experiments : Assign compound treatment groups randomly to minimize bias.
- Meta-Analysis : Compare results with published data on structurally analogous compounds (e.g., phenylcarbamoyl derivatives) to identify trends .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Yield Optimization
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Reaction Temperature | 0–25°C (for urea formation) | |
| Catalyst | EDCI/HOBt | |
| Purification Solvent | Chloroform:MeOH (3:1) |
Q. Table 2. Computational Tools for Target Interaction Studies
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Docking to NMDA receptors | |
| GROMACS | MD Simulations | |
| MOE | QSAR Modeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
